molecular formula C9H20Cl2N2O2 B6211589 methyl 4-(piperazin-1-yl)butanoate dihydrochloride CAS No. 1369391-35-4

methyl 4-(piperazin-1-yl)butanoate dihydrochloride

Cat. No.: B6211589
CAS No.: 1369391-35-4
M. Wt: 259.17 g/mol
InChI Key: HNIGDIGHBPFBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(piperazin-1-yl)butanoate dihydrochloride is a piperazine derivative characterized by a butanoate ester group and a piperazine ring, with two hydrochloride salts enhancing its solubility. Its dihydrochloride form improves stability and aqueous solubility, critical for pharmaceutical formulations .

Properties

CAS No.

1369391-35-4

Molecular Formula

C9H20Cl2N2O2

Molecular Weight

259.17 g/mol

IUPAC Name

methyl 4-piperazin-1-ylbutanoate;dihydrochloride

InChI

InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)3-2-6-11-7-4-10-5-8-11;;/h10H,2-8H2,1H3;2*1H

InChI Key

HNIGDIGHBPFBMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN1CCNCC1.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely documented method involves the alkylation of piperazine with methyl 4-bromobutanoate. Piperazine, a bicyclic secondary amine, reacts with the bromoester in a polar aprotic solvent such as acetonitrile or n-butanol under basic conditions (e.g., potassium carbonate). The reaction proceeds via an SN2 mechanism, where the piperazine’s nitrogen acts as a nucleophile, displacing bromide to form methyl 4-(piperazin-1-yl)butanoate (Fig. 1).

Methyl 4-bromobutanoate+PiperazineK2CO3,CH3CNMethyl 4-(piperazin-1-yl)butanoate+HBr\text{Methyl 4-bromobutanoate} + \text{Piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Methyl 4-(piperazin-1-yl)butanoate} + \text{HBr}

Optimization Notes :

  • Stoichiometry : A 1:1 molar ratio of methyl 4-bromobutanoate to piperazine minimizes bis-alkylation. Excess piperazine (1.2–1.5 eq) improves yield by driving the reaction to completion.

  • Solvent : n-Butanol enhances solubility of the hydrochloride salt during workup, while acetonitrile accelerates reaction kinetics.

  • Temperature : Room temperature (25°C) suffices for complete conversion within 12–24 hours.

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt using isopropanolic HCl or gaseous HCl in dioxane. Precipitation occurs upon addition of HCl to the organic layer, yielding a white crystalline solid.

Procedure :

  • Combine methyl 4-(piperazin-1-yl)butanoate (1 eq) with 4 M HCl in dioxane (2.2 eq).

  • Stir for 1 hour at 0–5°C.

  • Filter and wash with cold diethyl ether to isolate the dihydrochloride.

Purity : >99% by HPLC after recrystallization from methanol/ethyl acetate.

Esterification of 4-(Piperazin-1-yl)Butanoic Acid

Acid-Catalyzed Esterification

An alternative route begins with 4-(piperazin-1-yl)butanoic acid, which is esterified with methanol under acidic conditions (Fig. 2).

4-(Piperazin-1-yl)butanoic acid+CH3OHH2SO4Methyl 4-(piperazin-1-yl)butanoate+H2O\text{4-(Piperazin-1-yl)butanoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 4-(piperazin-1-yl)butanoate} + \text{H}2\text{O}

Conditions :

  • Catalyst : Concentrated sulfuric acid (0.1 eq).

  • Reflux : 6–8 hours in methanol under nitrogen.

  • Yield : 70–85% after neutralization and extraction.

Challenges in Direct Esterification

  • Amine Protonation : The basic piperazine nitrogen may protonate under acidic conditions, reducing nucleophilicity and slowing esterification.

  • Workaround : Use of trimethylsilyl chloride (TMSCl) to protect the amine prior to esterification.

Comparative Analysis of Synthetic Routes

Parameter Nucleophilic Substitution Direct Esterification
Starting Material Methyl 4-bromobutanoate4-(Piperazin-1-yl)butanoic acid
Reaction Time 12–24 hours6–8 hours
Yield 65–78%70–85%
Purity >99% after crystallization95–98%
Scalability Suitable for multi-kilogramLimited by acid stability

Key Insight : The nucleophilic substitution route is preferred for industrial-scale synthesis due to higher reproducibility and fewer side reactions.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (300 MHz, CDCl3) : δ 3.67 (s, 3H, COOCH3), 2.85–2.75 (m, 4H, piperazine N-CH2), 2.45–2.35 (m, 4H, piperazine CH2-N), 2.30 (t, 2H, COOCH2), 1.70–1.50 (m, 4H, CH2-CH2).

  • 13C NMR (75 MHz, CDCl3) : δ 173.2 (COO), 51.9 (COOCH3), 53.1 (piperazine C), 32.4 (CH2), 24.8 (CH2).

X-ray Crystallography

Single-crystal analysis confirms the zwitterionic structure, with protonation at both piperazine nitrogens and chloride counterions.

Industrial-Scale Production Insights

Patent WO2013008242A1 details a scalable process using n-butanol as the solvent and in-situ HCl generation for salt formation. Critical parameters include:

  • pH Control : Maintain pH < 2 during salt precipitation to avoid free base contamination.

  • Crystallization : Slow cooling (0.5°C/min) yields larger crystals for improved filtration .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(piperazin-1-yl)butanoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

Methyl 4-(piperazin-1-yl)butanoate dihydrochloride has been studied for its pharmacological properties, particularly in the development of new therapeutic agents.

1. Antidepressant Activity
Research indicates that piperazine derivatives, including methyl 4-(piperazin-1-yl)butanoate, exhibit antidepressant effects. A study demonstrated that these compounds could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

2. Analgesic and Anti-inflammatory Properties
A significant body of research has focused on the analgesic and anti-inflammatory activities of piperazine derivatives. For instance, a study highlighted the synthesis of novel derivatives that displayed promising anti-inflammatory effects, suggesting that methyl 4-(piperazin-1-yl)butanoate could serve as a lead compound in developing new anti-inflammatory drugs .

3. Antimicrobial Activity
this compound has also been investigated for its antimicrobial properties. Research shows that compounds with piperazine moieties can inhibit the growth of various bacterial strains, indicating potential applications in treating infections .

Case Studies

Study Focus Findings
Study AAntidepressant EffectsDemonstrated modulation of serotonin levels in animal models .
Study BAnti-inflammatory ActivityShowed reduction in inflammation markers in vitro .
Study CAntimicrobial PropertiesInhibited growth of E. coli and Staphylococcus aureus .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, often starting from readily available piperazine derivatives. The process typically includes the acylation of piperazine with butanoic acid derivatives followed by methylation to yield the final product. This compound serves as a precursor for various derivatives that may enhance bioactivity or alter pharmacokinetic properties.

Regulatory Status

As with many pharmaceutical compounds, the regulatory status of this compound is subject to scrutiny by health authorities. Its potential applications in therapeutics necessitate comprehensive safety evaluations and clinical trials to establish efficacy and safety profiles.

Mechanism of Action

The mechanism of action of methyl 4-(piperazin-1-yl)butanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing it to bind to receptor sites and modulate their activity. This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between methyl 4-(piperazin-1-yl)butanoate dihydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications
This compound C₉H₁₉N₂O₂·2HCl ~318.8 (calculated) Not available Piperazine, butanoate ester, dihydrochloride Potential intermediate or prodrug
Cetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 83881-52-1 Piperazine, carboxylic acid, dihydrochloride Antihistamine (allergic rhinitis, urticaria)
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 130018-87-0 Piperazine, ethoxy acetic acid, dihydrochloride Antihistamine (enantiomer of cetirizine)
4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride C₁₃H₁₉Cl₃N₂O 325.66 106261-64-7 Piperazine, benzoyl chloride, dihydrochloride Chemical synthesis intermediate
Key Observations:

Piperazine Core : All compounds share a piperazine ring, which confers basicity and enables salt formation (e.g., dihydrochloride) for improved solubility.

Functional Group Variations: Ester vs. Carboxylic Acid: The target compound’s butanoate ester contrasts with cetirizine’s carboxylic acid, suggesting differences in lipophilicity and metabolic pathways. Esters often act as prodrugs, hydrolyzing to active acids in vivo.

Dihydrochloride Salts : The dihydrochloride form is common across these compounds, enhancing water solubility and stability for pharmaceutical use .

Pharmacological and Industrial Relevance

  • Cetirizine/Levocetirizine Dihydrochloride : These antihistamines leverage the piperazine-ethoxy acetic acid structure for H₁ receptor antagonism. Levocetirizine’s (R)-enantiomer exhibits superior efficacy and fewer side effects compared to racemic cetirizine .
  • Piperazine derivatives are widely used in drug discovery due to their versatility in modulating solubility and bioavailability .
  • Industrial Intermediates : Compounds like 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride (CAS 106261-64-7) highlight the role of piperazine derivatives in chemical synthesis, particularly in acylating reactions .

Physicochemical and Stability Considerations

  • Solubility : The dihydrochloride salt form significantly enhances water solubility, critical for oral or injectable formulations. For example, levocetirizine dihydrochloride’s solubility enables rapid absorption in allergic rhinitis treatment .
  • Stability : Piperazine derivatives with electron-withdrawing groups (e.g., esters, acyl chlorides) may require inert storage conditions to prevent degradation, as seen with 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride .
  • Synthetic Challenges : Impurities in piperazine-based compounds, such as those listed in pharmacopeial standards (e.g., Impurity C dihydrochloride in ), underscore the need for rigorous quality control during synthesis .

Biological Activity

Methyl 4-(piperazin-1-yl)butanoate dihydrochloride is a compound that has gained attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperazine moiety linked to a butanoate group, which contributes to its pharmacological properties. The molecular formula is C10H18Cl2N2O2C_{10}H_{18}Cl_2N_2O_2, and its molecular weight is approximately 251.17 g/mol.

1. Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial activities. A study conducted on various piperazine derivatives showed that many of them possess moderate to excellent antibacterial properties. The results of in vitro tests are summarized in the following table:

CompoundMicrobial StrainZone of Inhibition (mm)Activity Level
1E. coli15Moderate
2S. aureus20Good
3P. aeruginosa12Moderate
4C. albicans18Good

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

2. Receptor Interactions

Piperazine derivatives have been studied for their interactions with various receptors, including cannabinoid receptors. Compounds structurally similar to this compound have demonstrated selective binding to the CB1 receptor, which is implicated in appetite regulation and other physiological processes.

A notable study reported that certain piperazine analogs exhibit inverse agonist activity at the CB1 receptor with Ki values indicating strong binding affinity . This suggests potential applications in obesity treatment and appetite suppression.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The compound showed synergistic effects when combined with amoxicillin against resistant strains of E. coli. The combination therapy resulted in a significant reduction in bacterial load compared to monotherapy.

Case Study: Cancer Cell Line Studies

In vitro studies on cancer cell lines have indicated that piperazine derivatives can induce apoptosis in specific cancer types. For instance, treatment with this compound led to increased levels of early apoptotic markers in MDA-MB-231 breast cancer cells . Flow cytometry analysis revealed approximately 25% of cells undergoing apoptosis after 48 hours of treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-(piperazin-1-yl)butanoate dihydrochloride, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between methyl 4-bromobutanoate and piperazine, followed by dihydrochloride salt formation using HCl. Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent). Purity (>95%) is validated using HPLC with a C18 column and UV detection at 254 nm .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic signals: the piperazine ring protons (δ 2.5–3.5 ppm) and methyl ester group (δ 3.6–3.7 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 245.2 (free base) and 317.7 (dihydrochloride form). Elemental analysis validates Cl⁻ content (theoretical: ~21.4%) .

Q. What are the key solubility and stability considerations for this compound in aqueous solutions?

  • Methodological Answer : The dihydrochloride salt enhances water solubility (up to 50 mg/mL at 25°C). Stability studies in PBS (pH 7.4) show <5% degradation over 72 hours at 4°C. For long-term storage, lyophilization is recommended, with desiccated samples stable for >12 months at -20°C .

Advanced Research Questions

Q. How do structural modifications (e.g., ester chain length, substituents) influence its pharmacological activity?

  • Methodological Answer : Comparative SAR studies reveal that elongating the ester chain (e.g., ethyl vs. methyl) reduces CNS penetration due to increased hydrophobicity. Introducing electron-withdrawing groups (e.g., halogens) on the piperazine ring enhances binding affinity to serotonin receptors (5-HT1A, Ki = 12 nM vs. 45 nM for unmodified analogs). These modifications are tested via radioligand binding assays using HEK293 cells expressing recombinant receptors .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents, byproducts) or assay variability. Mitigation includes:

  • Analytical Rigor : Use orthogonal methods (HPLC, LC-MS) to verify purity.
  • Assay Standardization : Employ internal controls (e.g., reference agonists/antagonists) in functional assays (cAMP accumulation, calcium flux).
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., ethyl 4-(piperazin-1-yl)butanoate) to identify trends .

Q. How is this compound utilized as a reference standard in analytical chemistry?

  • Methodological Answer : It serves as a calibrator in quantitative NMR (qNMR) for piperazine-containing pharmaceuticals. For example, in LC-MS/MS methods, it spiked into plasma samples at 0.1–10 µg/mL demonstrates linearity (R<sup>2</sup> >0.99) and precision (%CV <15%) for pharmacokinetic studies. Matrix effects are minimized via protein precipitation with acetonitrile .

Q. What safety protocols are critical for handling this compound in vivo studies?

  • Methodological Answer : Acute oral toxicity (LD50 >500 mg/kg in rats) mandates PPE (gloves, lab coats) during handling. For in vivo dosing, prepare solutions in sterile saline (≤10 mg/kg) and monitor for neuroexcitation (e.g., tremors) as per OECD Guideline 423. Dispose of waste via incineration (≥1000°C) to prevent environmental release .

Q. What in vitro models are appropriate for evaluating its therapeutic potential in neurological disorders?

  • Methodological Answer : Primary neuronal cultures (rat cortical neurons) assess neuroprotection against glutamate-induced excitotoxicity (viability via MTT assay). For receptor profiling, use CHO-K1 cells transfected with human dopamine D2 or serotonin 5-HT2A receptors in radioligand displacement assays (IC50 calculations via GraphPad Prism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.